6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS No.: 80353-93-1
Cat. No.: VC2338213
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid - 80353-93-1](/images/structure/VC2338213.png)
Specification
CAS No. | 80353-93-1 |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H8N2O2/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13) |
Standard InChI Key | RFSQTKHVHYSKLX-UHFFFAOYSA-N |
SMILES | CC1=CN2C=C(N=C2C=C1)C(=O)O |
Canonical SMILES | CC1=CN2C=C(N=C2C=C1)C(=O)O |
Introduction
Chemical Structure and Identification
Structural Composition
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid consists of a fused bicyclic ring system with a methyl group attached to the pyridine ring at position 6 and a carboxylic acid functional group at position 2 of the imidazole ring. The basic structure includes a 5-membered imidazole ring fused with a 6-membered pyridine ring, creating the imidazo[1,2-a]pyridine core scaffold. This heterocyclic system creates a planar aromatic structure with specific electronic distribution that influences its chemical reactivity and potential biological interactions .
The molecular formula C9H8N2O2 indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of this compound is 176.17 g/mol, making it a relatively small organic molecule . The structure can be visualized as having three distinct components: the imidazole ring, the pyridine ring, and the functional groups (methyl and carboxylic acid) attached to these rings.
Chemical Identifiers
The compound has been registered in various chemical databases with specific identifiers that facilitate its recognition and classification in scientific literature and chemical repositories. These identifiers include:
Identifier Type | Value |
---|---|
PubChem CID | 2759863 |
CAS Registry Number | 80353-93-1 |
InChI | InChI=1S/C9H8N2O2/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13) |
InChIKey | RFSQTKHVHYSKLX-UHFFFAOYSA-N |
SMILES | CC1=CN2C=C(N=C2C=C1)C(=O)O |
These identifiers provide unique codes that allow for unambiguous identification of the compound across different chemical databases and literature sources . The CAS Registry Number 80353-93-1 is particularly important for regulatory and industrial purposes, while the SMILES notation provides a text-based representation of the chemical structure that can be interpreted by various chemical software platforms.
Physical and Chemical Properties
Spectroscopic Properties
Spectroscopic data provides valuable information about the electronic and structural properties of the compound. For 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, collision cross-section (CCS) data has been predicted for various adducts, which is useful for mass spectrometry analysis:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 177.06586 | 134.3 |
[M+Na]+ | 199.04780 | 147.7 |
[M+NH4]+ | 194.09240 | 142.1 |
[M+K]+ | 215.02174 | 144.1 |
[M-H]- | 175.05130 | 134.6 |
[M+Na-2H]- | 197.03325 | 140.2 |
[M]+ | 176.05803 | 136.1 |
[M]- | 176.05913 | 136.1 |
This data provides insights into the behavior of the compound in mass spectrometry experiments and can be useful for analytical purposes, including identification and quantification in complex matrices .
Chemical Reactivity
The chemical reactivity of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is influenced by its structural features. The carboxylic acid group at position 2 can participate in typical carboxylic acid reactions, including esterification, amide formation, and acid-base reactions. The nitrogen atoms in the imidazole ring can act as bases or nucleophiles in various chemical transformations. The methyl group at position 6 can potentially undergo oxidation or serve as a site for further functionalization through radical reactions or other synthetic methods .
Related Compounds and Structural Analogs
Hydrochloride Salt Form
The compound is also known in its hydrochloride salt form as 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride. Salt formation is a common strategy to enhance certain properties of compounds, such as solubility, stability, or crystallinity. The hydrochloride salt maintains the same core structure but includes an associated HCl molecule, which affects its physical properties and behavior in solution .
Synthetic Pathways and Chemical Transformations
Chemical Transformations
The carboxylic acid functional group in 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various transformations, similar to those observed in related compounds. For example, the carboxylic acid can be converted to:
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Hydrazides: Through reaction with hydrazine, as demonstrated in the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide .
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Amides: Through condensation reactions with amines or through intermediate activation steps .
-
Esters: Through reaction with alcohols under acidic catalysis.
These transformations could potentially be applied to 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid to create a variety of derivatives with modified properties and potential applications.
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